1H-Benzimidazole, 6-bromo-2-(2-thienyl)-
CAS No.:
Cat. No.: VC16272012
Molecular Formula: C11H7BrN2S
Molecular Weight: 279.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7BrN2S |
|---|---|
| Molecular Weight | 279.16 g/mol |
| IUPAC Name | 6-bromo-2-thiophen-2-yl-1H-benzimidazole |
| Standard InChI | InChI=1S/C11H7BrN2S/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,(H,13,14) |
| Standard InChI Key | JOOKPHKSRPBGDF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)Br |
Introduction
Structural Characteristics and Nomenclature
The core structure of 1H-benzimidazole consists of a benzene ring fused to an imidazole, with nitrogen atoms at positions 1 and 3. In the 6-bromo-2-(2-thienyl) derivative, substitution occurs at two distinct sites:
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Position 6: A bromine atom introduces steric bulk and electron-withdrawing effects, influencing electronic distribution and reactivity .
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Position 2: A 2-thienyl group (a five-membered aromatic ring containing one sulfur atom) contributes π-conjugation and potential hydrogen-bonding interactions .
The IUPAC name, 6-bromo-2-(thiophen-2-yl)-1H-benzimidazole, reflects this substitution pattern. X-ray crystallographic data for closely related compounds reveal planar geometries, with dihedral angles between the benzimidazole core and substituents dictating intermolecular interactions .
Synthetic Methodologies
Core Benzimidazole Formation
The synthesis typically begins with the condensation of 4-bromo-1,2-diaminobenzene and a carbonyl-containing precursor. For example, nitrobenzaldehyde derivatives undergo cyclization under oxidative conditions (e.g., nitrobenzene as solvent/oxidant at 180°C) to yield 2-nitro-substituted benzimidazoles . Subsequent reduction of the nitro group to an amine facilitates further functionalization.
Bromination Strategies
Physicochemical Properties
While experimental data for 6-bromo-2-(2-thienyl)-1H-benzimidazole are scarce, extrapolations from analogous compounds suggest:
The bromine atom increases molecular polarity, enhancing solubility in polar aprotic solvents. The thienyl group contributes to extended conjugation, as evidenced by redshifted UV absorption relative to unsubstituted benzimidazoles .
Industrial and Material Science Applications
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Coordination Chemistry: The thienyl sulfur and benzimidazole nitrogen atoms serve as ligands for transition metals (e.g., Pd, Cu), relevant to catalysis .
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Organic Electronics: Thienyl-benzimidazole hybrids exhibit tunable optoelectronic properties, suitable for organic light-emitting diodes (OLEDs) .
Future Directions
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Synthetic Optimization: Developing regioselective bromination protocols to minimize isomer formation .
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Biological Screening: Prioritizing in vitro assays against Gram-negative pathogens and cancer cell lines.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and pharmacokinetics.
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